molecular formula C19H16O4 B11709398 2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione

2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B11709398
M. Wt: 308.3 g/mol
InChI Key: HWMCRFWQLVGYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure It is characterized by the presence of an indene dione core substituted with ethoxy and methoxy groups on the benzylidene moiety

Preparation Methods

The synthesis of 2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, its potential anticancer activity could be due to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione can be compared with similar compounds such as:

    2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one: This compound has a similar benzylidene moiety but with a benzothiophene core instead of an indene dione core.

    2-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: This compound features a thiazolo-benzimidazole core, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the indene dione core, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

2-[(4-ethoxy-3-methoxyphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C19H16O4/c1-3-23-16-9-8-12(11-17(16)22-2)10-15-18(20)13-6-4-5-7-14(13)19(15)21/h4-11H,3H2,1-2H3

InChI Key

HWMCRFWQLVGYHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

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